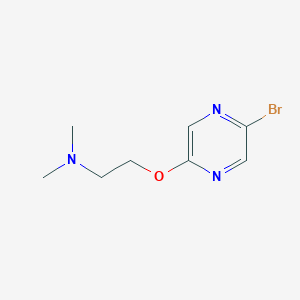

2-((5-溴吡嗪-2-基)氧基)-N,N-二甲基乙胺

描述

“2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine” is a chemical compound with the molecular formula C10H16BrN3O and a molecular weight of 274.16 g/mol . It is extensively used in scientific experiments and research.

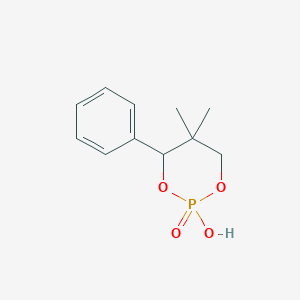

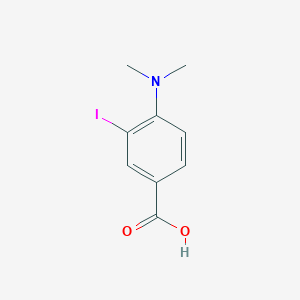

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) attached to an ethoxy group and a dimethylamino group . The bromine atom is attached to the pyrazine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 274.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in detailed safety data sheets or product catalogs from suppliers.科学研究应用

海洋天然产物和抗抑郁活性

- 海洋灵感化合物和血清素受体:一项研究调查了海洋吲哚生物碱,包括 5-溴-N,N-二甲基色胺,以了解其抗抑郁和镇静潜力。由 2-(1H-吲哚-3-基)-N,N-二甲基乙胺支架合成的化合物,具有不同的卤代取代基(如溴),显示出显着的抗抑郁样作用。这些化合物对血清素受体 5-HT1A 和 5-HT7 表现出纳摩尔亲和力,表明它们在海洋化学空间和静电相互作用中的潜在作用 (Ibrahim 等人,2017 年)。

药代动力学和药物代谢

葡萄糖激酶激活剂代谢

对 PF-04937319(一种在人体内生物转化的葡萄糖激酶激活剂)的研究探索了其代谢。该研究使用人源化嵌合小鼠来预测药物及其代谢产物的人类处置,有助于理解候选药物中人类特异性代谢 (Kamimura 等人,2017 年)。

安全性测试中的代谢物(MIST)研究

总结了另一种葡萄糖激酶激活剂 PF-04937319 的代谢谱。它通过氧化和水解途径代谢,主要通过 CYP3A 和 CYP2C 同工酶催化的 N-去甲基化。这项研究强调了在早期临床开发中了解代谢途径的重要性 (Sharma 等人,2014 年)。

作用机制

Target of Action

The primary targets of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine are the human matrix metalloproteinase 2 (MMP-2) and human matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis.

Mode of Action

The compound binds to the catalytic sites of both MMP-2 and MMP-9 enzymes . The binding results are promising as compared to the existing drugs for cancer therapy . The molecular dynamics simulation outcomes showed that the compound could effectively bind to the previously proposed catalytic sites of both enzymes with relatively stable statuses and good inhibitory binding abilities and parameters .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and angiogenesis . It inhibits cell proliferation and blood vessel formation in tumor tissues . This is achieved by arresting cell cycle progression in the sub-G1 phase .

Result of Action

The compound exhibits effective cytotoxic ability in cell lines assessed, including Jurkat, HeLa, and MCF-7 cells . It was found to be more prominent with the Jurkat cell line . The compound effectively arrested cell cycle progression in the sub-G1 phase . Moreover, it demonstrated significant findings in inhibiting blood vessel formation in tumor tissues .

安全和危害

属性

IUPAC Name |

2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-12(2)3-4-13-8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQBTTPOSIUZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674249 | |

| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine | |

CAS RN |

1049024-78-3 | |

| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

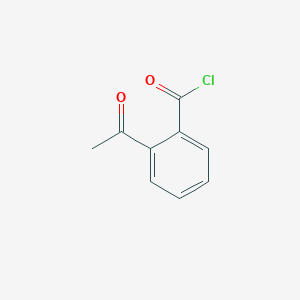

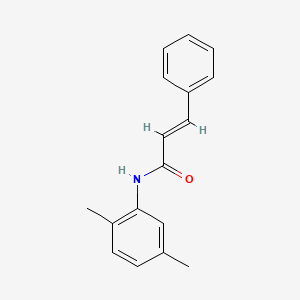

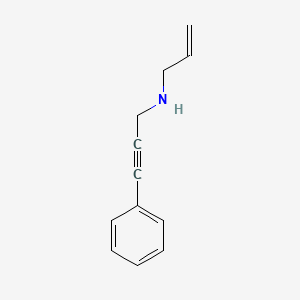

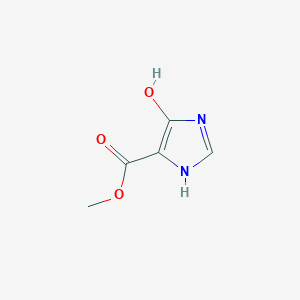

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)

![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)